1-Aminobenzimidazole-2-sulfonic acid

Description

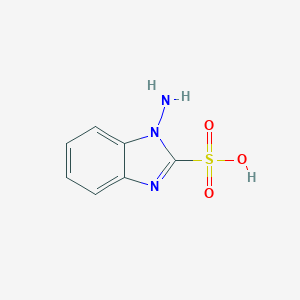

Structure

3D Structure

Properties

IUPAC Name |

1-aminobenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3S/c8-10-6-4-2-1-3-5(6)9-7(10)14(11,12)13/h1-4H,8H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFWWGSHWGUCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369227 | |

| Record name | 1-aminobenzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120341-04-0 | |

| Record name | 1-aminobenzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Aminobenzimidazole-2-sulfonic acid chemical properties

An In-depth Technical Guide to 1-Aminobenzimidazole-2-sulfonic Acid: Properties, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing its known chemical properties with insights drawn from the broader families of benzimidazoles and sulfonamides, we aim to deliver a comprehensive resource for professionals in the field. This document explores the molecule's physicochemical characteristics, plausible synthetic routes, reactivity, and its potential as a scaffold in modern therapeutic design.

Introduction: The Scientific Merit of a Hybrid Scaffold

This compound (CAS: 120341-04-0) is a unique molecule that integrates two pharmacologically significant moieties: the benzimidazole ring and a sulfonic acid group. The benzimidazole core is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules known for a wide spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects[1][2]. Simultaneously, the sulfonamide group and its sulfonic acid precursor are classic pharmacophores, foundational to the development of sulfa drugs and a variety of other therapeutic agents[3].

The strategic combination of these two scaffolds in a single entity suggests a compelling potential for novel biological activity. This guide will dissect the chemical nature of this compound to provide a foundational understanding for its exploration in drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, computed properties from reliable databases like PubChem provide a strong starting point for experimental design.

| Property | Value | Source |

| CAS Number | 120341-04-0 | [4][5] |

| Molecular Formula | C₇H₇N₃O₃S | [4][5][6] |

| Molecular Weight | 213.22 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| Appearance | White to pale orange powder | [6] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O | [4] |

| InChI Key | RJFWWGSHWGUCEP-UHFFFAOYSA-N | [4] |

| Computed XLogP3 | 0.8 | [4] |

| Computed Hydrogen Bond Donors | 3 | [4] |

| Computed Hydrogen Bond Acceptors | 5 | [4] |

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

A plausible approach would involve the sulfonation of a protected 1-aminobenzimidazole or the cyclization of a pre-sulfonated diamine precursor. The following diagram illustrates a conceptual synthetic pathway.

Caption: A conceptual workflow for the synthesis of this compound.

Causality in Experimental Choices:

-

Selective Reduction: The choice of a mild reducing agent like sodium sulfide (Na₂S) in Step 1 is critical to selectively reduce one nitro group while preserving the other for subsequent steps.

-

Cyclization Agent: Cyanogen bromide (CNBr) is a classic reagent for forming the 2-amino-substituted imidazole ring from an o-phenylenediamine, providing the core benzimidazole structure[8].

-

Sulfonation: Direct sulfonation at the C2 position of the benzimidazole ring is a known reaction, although it can be aggressive. The C2 position is electron-deficient and susceptible to nucleophilic attack, but electrophilic substitution can be forced under harsh conditions. An alternative, often cleaner, method involves preparing the sulfonated precursor before cyclization[9].

Chemical Reactivity

The reactivity of this compound is dictated by its three key functional domains:

-

The N1-Amino Group: This primary amine is nucleophilic and can undergo reactions typical of arylamines, such as acylation, alkylation, and diazotization. This site provides a critical handle for derivatization to build libraries of related compounds.

-

The Benzimidazole Ring: The ring system is relatively stable. The N3 nitrogen is basic and can be protonated or alkylated. The reactivity of the benzene portion of the ring is influenced by the fused imidazole.

-

The C2-Sulfonic Acid Group: This is a strong acid group (pKa < 1) and will exist as the sulfonate anion at physiological pH. It can be converted into more reactive sulfonyl chlorides, which can then be used to form sulfonamides or sulfonate esters, greatly expanding the synthetic possibilities[1].

Potential Applications in Drug Development

The hybrid nature of this molecule makes it a compelling starting point for drug discovery campaigns targeting several disease areas.

Antimicrobial and Biofilm Disruption

The 2-aminobenzimidazole (2-ABI) scaffold is a validated pharmacophore for combating bacterial infections, particularly those involving biofilms. Certain 2-ABI derivatives have been shown to inhibit and disperse biofilms of Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[10] Mechanistic studies suggest this activity can be zinc-dependent, with the benzimidazole acting as a chelating agent to disrupt key metabolic processes[10]. The presence of the highly polar sulfonic acid group could enhance solubility and potentially alter the compound's interaction with bacterial targets.

Caption: Potential zinc-dependent mechanism for biofilm inhibition.

Antiparasitic and Antiviral Activity

The benzimidazole core is famous for its antiparasitic effects (e.g., albendazole). More recently, 2-aminobenzimidazole derivatives have been identified as potent antimalarials and antileishmanial agents through high-throughput screening campaigns.[8][11] These compounds often target parasitic kinases or other essential enzymes. The sulfonic acid moiety could be exploited to target specific binding pockets or improve pharmacokinetic properties.

Enzyme Inhibition

Sulfonamides are classic enzyme inhibitors, most notably of carbonic anhydrase and dihydropteroate synthase. The related compound 1H-Benzimidazole-2-sulfonic acid is known to be an inhibitor of glutamate racemase, an enzyme essential for bacterial cell wall synthesis, making it a candidate for antibacterial drug development.[9] This precedent strongly suggests that this compound and its derivatives could be explored as inhibitors for a wide range of enzymes.

Experimental Protocols: A Self-Validating System

Protocol 1: General Procedure for Acylation of the N1-Amino Group

This protocol describes a standard method to validate the reactivity of the N1-amino group, a key step in creating a chemical library for structure-activity relationship (SAR) studies.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir at room temperature. The base neutralizes the sulfonic acid and any HCl generated.

-

Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride) (1.1 eq) to the reaction mixture, typically at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Trustworthiness Check: The success of this protocol is validated by LC-MS analysis of the final product, which should show a mass peak corresponding to the addition of the acyl group to the starting material's molecular weight.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All handling should be conducted in a well-ventilated area or a chemical fume hood.[12]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety glasses, to avoid contact with skin and eyes.[12]

-

Handling Precautions: Avoid the formation and inhalation of dust and aerosols.[12] Use non-sparking tools to prevent fire from electrostatic discharge.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12] Keep it separate from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[13]

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Its synthesis is achievable through established chemical principles, and its rich reactivity at multiple functional groups opens the door to extensive chemical diversification. The proven biological activities of its constituent parts—the 2-aminobenzimidazole core and the sulfonic acid group—provide a strong rationale for its investigation in drug discovery programs targeting infectious diseases and enzyme-driven pathologies. This guide serves as a foundational document to inspire and inform such research endeavors.

References

- This compound SDS, 120341-04-0 Safety D

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Tools. (n.d.). This compound. Chem-Tools. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Bioinorganic Chemistry and Applications. [Link]

-

Reddy, T. R., & Reddy, L. V. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]

-

ChemCD. (n.d.). 1-AMINO-1H-BENZIMIDAZOLE-2-SULFONIC ACID. Chemical Cloud Database. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Morales-Rojas, H., et al. (2011). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules. [Link]

-

Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

-

ResearchGate. (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]

-

Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid. Georganics. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobenzimidazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Hernandez-Vazquez, E., et al. (2011). Design and Synthesis of Anti-MRSA Benzimidazolylbenzenesulfonamides. QSAR Studies for Prediction of Antibacterial Activity. Molecules. [Link]

-

Rogers, S. A., et al. (2009). A 2-aminobenzimidazole that inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism. Journal of the American Chemical Society. [Link]

-

Pavey, K., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases. [Link]

-

Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2003). Spectroscopic and X-ray crystal structure of 2-aminobenzimidazole-trinitrobenzene charge-transfer and 2-aminobenzimidazole-picric acid ion-pair derivatives. ResearchGate. [Link]

Sources

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. This compound | C7H7N3O3S | CID 2724776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-BENZIMIDAZOLE-2-SULFONIC ACID | 40828-54-4 [chemicalbook.com]

- 10. A 2-aminobenzimidazole that inhibits and disperses gram-positive biofilms through a zinc-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

A Theoretical and Predictive Technical Guide to 1-Aminobenzimidazole-2-sulfonic acid (CAS 120341-04-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminobenzimidazole-2-sulfonic acid (CAS 120341-04-0) is a unique heterocyclic compound for which detailed public-domain data is scarce. This guide provides a foundational and predictive overview based on established principles of organic chemistry and the known properties of analogous structures. By examining the constituent functional groups—the benzimidazole core, the N-amino substituent, and the C-sulfonic acid group—we can infer its likely physicochemical properties, potential synthetic pathways, reactivity, and promising areas for research and application. This document is intended to serve as a starting point for researchers interested in exploring this novel chemical entity.

Introduction: The Benzimidazole Scaffold and its Significance

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its bicyclic structure, composed of fused benzene and imidazole rings, allows it to act as a versatile pharmacophore, capable of engaging in various biological interactions. The incorporation of an N-amino group and a C-sulfonic acid moiety onto this scaffold, as seen in this compound, is anticipated to bestow unique chemical and pharmacological properties, making it a compound of significant interest for further investigation.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₇N₃O₃S | Based on the chemical structure. |

| Molecular Weight | 213.21 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid | Typical for many organic sulfonic acids. |

| Solubility | Expected to be soluble in water and polar organic solvents (e.g., DMSO, DMF). | The presence of the highly polar sulfonic acid and amino groups should confer aqueous solubility. |

| Acidity (pKa) | The sulfonic acid group is expected to be strongly acidic (pKa < 2). The N-amino group will be weakly basic. | Sulfonic acids are among the strongest organic acids. |

| Melting Point | Predicted to be high, likely decomposing before melting. | The zwitterionic character (internal salt formation between the acidic sulfonic acid and basic amino/imidazole groups) leads to strong intermolecular forces. |

Postulated Synthetic Strategy

A plausible synthetic route to this compound can be conceptualized through a multi-step process, leveraging established benzimidazole synthesis methodologies.

Proposed Retrosynthetic Analysis

A logical disconnection approach suggests that the target molecule can be derived from a 1-aminobenzimidazole precursor, which itself can be synthesized from an appropriately substituted benzene derivative.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Hypothetical Synthesis Protocol

Step 1: Synthesis of a Suitable N-protected o-phenylenediamine. The synthesis would likely begin with a commercially available o-phenylenediamine derivative where one amino group is protected to prevent side reactions.

Step 2: N-amination. The unprotected amino group of the o-phenylenediamine derivative could then be aminated.

Step 3: Cyclization to form the 1-Aminobenzimidazole core. Reaction of the N-aminated o-phenylenediamine with a one-carbon source, such as formic acid or triethyl orthoformate, would induce cyclization to form the 1-aminobenzimidazole ring.

Step 4: Sulfonation at the C2 position. The final step would involve the sulfonation of the 1-aminobenzimidazole intermediate. This is the most speculative step, as the C2 position of the benzimidazole ring can be challenging to functionalize directly. An alternative could involve a lithiation followed by quenching with sulfur dioxide, or the use of a pre-functionalized cyclization agent.

Caption: Proposed forward synthesis workflow for this compound.

Predicted Reactivity and Stability

The reactivity of this compound will be dictated by its three key functional components:

-

Benzimidazole Core: Generally stable and aromatic, but can undergo electrophilic substitution on the benzene ring.

-

1-Amino Group: This group is expected to exhibit nucleophilic character and can be acylated, alkylated, or diazotized. Its presence may also influence the electronic properties of the benzimidazole ring system.

-

2-Sulfonic Acid Group: A strong acid that can be converted to sulfonyl chlorides, sulfonamides, or sulfonate esters. It is a deactivating group for electrophilic aromatic substitution on the imidazole portion of the ring system.

The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong oxidizing agents or high temperatures, which could lead to decomposition.

Potential Applications and Research Directions

While no specific applications for this compound have been documented, its structure suggests several promising avenues for research, particularly in drug discovery and materials science.

-

Medicinal Chemistry:

-

Kinase Inhibitors: The benzimidazole scaffold is present in several kinase inhibitors. The sulfonic acid group could be explored for its ability to form strong hydrogen bonds or salt bridges with amino acid residues in kinase active sites.

-

Antimicrobial Agents: Many benzimidazole derivatives exhibit antimicrobial properties. The unique substitution pattern of this compound could lead to novel mechanisms of action.

-

Bioisostere for Carboxylic Acids or Phosphates: The sulfonic acid group can act as a bioisosteric replacement for carboxylic acids or phosphates, potentially improving pharmacokinetic properties such as solubility and cell permeability.

-

-

Materials Science:

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The multiple nitrogen atoms and the sulfonic acid group provide excellent coordination sites for metal ions, making it a candidate ligand for the synthesis of novel coordination polymers or MOFs with interesting catalytic or gas sorption properties.

-

Dyes and Functional Materials: The extended π-system of the benzimidazole ring, coupled with the electron-withdrawing sulfonic acid group, could result in interesting photophysical properties, suggesting potential applications as fluorescent probes or in organic electronics.

-

Conclusion

This compound represents an intriguing yet underexplored area of chemical space. Based on fundamental chemical principles, this guide has outlined its predicted properties, a plausible synthetic approach, and potential areas of application. It is hoped that this theoretical framework will stimulate further experimental investigation into this novel compound, unlocking its potential in medicinal chemistry and materials science. The validation of these predictions through laboratory synthesis and characterization is a critical next step for the scientific community.

References

As this is a predictive guide for a compound with scarce public data, direct references are not available. The principles and reactions described are based on general knowledge from standard organic chemistry textbooks and reviews on benzimidazole chemistry. For further reading on the foundational concepts, the following resources are recommended:

-

Title: Benzimidazole: A medicinally important heterocyclic scaffold Source: Journal of Heterocyclic Chemistry URL: [Link]

-

Title: Recent Advances in the Synthesis of Benzimidazoles Source: Molecules URL: [Link]

-

Title: The Chemistry of Sulfonic Acids, Esters, and their Derivatives Source: Patai's Chemistry of Functional Groups URL: [Link]

1-Aminobenzimidazole-2-sulfonic acid structure and IUPAC name

An In-Depth Technical Guide to 1-Aminobenzimidazole-2-sulfonic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound integrating two key pharmacophores: the benzimidazole nucleus and a sulfonic acid group. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. We explore plausible synthetic strategies and standard characterization techniques relevant to this class of molecules. Furthermore, the guide delves into the potential applications in drug discovery and development, drawing insights from the well-established biological activities of benzimidazole and sulfonamide derivatives. This paper is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences seeking to understand and utilize this compound in their research endeavors.

Introduction: The Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Similarly, the sulfonamide moiety is a cornerstone of chemotherapy, having first revolutionized medicine as the initial class of effective antibacterial agents (sulfa drugs).[3] The conjugation of these two potent pharmacophores into a single molecule, such as this compound, presents a compelling strategy for the development of novel therapeutic candidates with potentially unique or enhanced pharmacological profiles. This guide aims to consolidate the available technical information on this specific molecule, providing a foundational resource for its synthesis, characterization, and exploration in drug development programs.

Chemical Identity and Structure

The fundamental identity of any chemical compound begins with its unambiguous name and structure. These elements provide the basis for all further chemical and biological investigation.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[4]

The two-dimensional structure of the molecule is depicted below, illustrating the fusion of the benzene and imidazole rings to form the benzimidazole core, with an amino group (-NH₂) attached to one of the imidazole nitrogens (N1) and a sulfonic acid group (-SO₃H) at the C2 position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties for this compound is provided below. This data is essential for experimental design, including solvent selection, reaction monitoring, and formulation development.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 120341-04-0 | [4][5] |

| Molecular Formula | C₇H₇N₃O₃S | [4][5] |

| Molecular Weight | 213.22 g/mol | [4][5] |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2N)S(=O)(=O)O | [4] |

| InChIKey | RJFWWGSHWGUCEP-UHFFFAOYSA-N | [4] |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is sparse, a plausible synthetic route can be conceptualized based on established methods for analogous benzimidazole derivatives.[1][6]

Conceptual Synthetic Pathway

The synthesis of benzimidazole-sulfonic acids often involves the cyclization of an o-phenylenediamine precursor followed by sulfonation or the use of a pre-sulfonated building block. A common precursor for 2-substituted benzimidazoles is 2-aminobenzimidazole.[7] A potential route could involve the direct sulfonation of 1-aminobenzimidazole, though this would require careful control of reaction conditions to avoid side reactions. A more controlled approach might involve a multi-step synthesis as outlined in the workflow below.

Caption: Conceptual workflow for the synthesis of this compound.

Characterization Methods

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic techniques is essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the proton and carbon framework of the molecule, verifying the positions of the amino and sulfonic acid groups on the benzimidazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight, confirming the elemental composition (C₇H₇N₃O₃S).[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups, such as the N-H stretches of the amino and imidazole groups, and the strong S=O and O-H stretches of the sulfonic acid moiety.

Potential Applications in Drug Development

The hybrid structure of this compound suggests several promising avenues for therapeutic research. The benzimidazole core is a well-known DNA intercalating agent and tubulin polymerization inhibitor, leading to its use in anticancer and anthelmintic drugs.[1] The sulfonamide group is a classic bioisostere of a carboxylic acid and is crucial for the activity of carbonic anhydrase inhibitors and antibacterial agents.[3]

Caption: Relationship between structural features and potential therapeutic applications.

-

Antimicrobial Agents: Benzimidazole-sulfonamide hybrids have been investigated as potent antibacterial agents, including against resistant strains like MRSA.[8] The sulfonic acid group can mimic key substrates in bacterial metabolic pathways.

-

Anticancer Therapeutics: Many benzimidazole derivatives exhibit anticancer activity. The addition of a sulfonic acid group can enhance solubility and potentially target specific enzymes like carbonic anhydrases, which are overexpressed in some tumors.

-

Antimalarial Drugs: 2-aminobenzimidazoles have recently been identified as a potent new class of antimalarial agents, showing high efficacy against resistant strains of Plasmodium falciparum.[9]

Exemplary Experimental Protocols

The following protocols are representative of the procedures used for the synthesis and evaluation of benzimidazole derivatives.

Protocol: Synthesis of a 2-Aminobenzimidazole Derivative

This protocol is adapted from general methods for the synthesis of 2-aminobenzimidazoles via cyclodesulfurization of a thiourea precursor, a common and reliable method in this field.[6]

Objective: To synthesize a substituted 2-aminobenzimidazole from a corresponding o-phenylenediamine and isothiocyanate.

Materials:

-

Substituted o-phenylenediamine (1.0 eq)

-

Substituted isothiocyanate (1.0 eq)

-

Iodoacetic acid (catalyst)

-

Ethanol (solvent)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the o-phenylenediamine in ethanol, add the isothiocyanate dropwise at room temperature.

-

Stir the mixture for 2-3 hours to form the intermediate thiourea. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Add a catalytic amount of iodoacetic acid to the reaction mixture.

-

Heat the mixture to 60°C and reflux for 3 hours. Monitor the cyclization reaction by TLC until the starting thiourea is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-aminobenzimidazole derivative.

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterial strain.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a bacterial inoculum by suspending colonies from an overnight culture in MHB to a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to achieve a range of desired concentrations.

-

Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria with a known antibiotic) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion

This compound is a molecule of significant interest, strategically combining the proven biological relevance of the benzimidazole scaffold with the versatile physicochemical properties of the sulfonic acid group. While detailed experimental data for this specific compound is limited in public literature, its structural components point towards promising potential in antimicrobial and anticancer drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers to synthesize, characterize, and evaluate this and related compounds, paving the way for the development of novel and effective therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][4]

-

Chem-Tools. (n.d.). This compound. Retrieved from [Link][10]

-

Rojas-Carrillo, A., et al. (2017). Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. Molecules. Retrieved from [Link][11]

-

Al-Azzawi, A. M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry. Retrieved from [Link][1]

-

PubChem. (n.d.). 1H-Benzimidazole-2-sulfonic acid. National Center for Biotechnology Information. Retrieved from [Link][12]

-

Reddy, Y. T., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Journal of Organic and Inorganic Chemistry. Retrieved from [Link][6]

-

ChemCD. (n.d.). 1-AMINO-1H-BENZIMIDAZOLE-2-SULFONIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental UV spectra of 2-aminobenzimidazole. Retrieved from [Link][13]

-

Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Retrieved from [Link][3]

-

ResearchGate. (2020). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link][2]

-

Georganics. (n.d.). 1H-Benzimidazole-2-sulfonic acid. Retrieved from [Link][14]

-

San-Martín, A., et al. (2016). Design and Synthesis of Anti-MRSA Benzimidazolylbenzene-sulfonamides. QSAR Studies for Prediction of Antibacterial Activity. Molecules. Retrieved from [Link][8]

-

Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry. Retrieved from [Link][9]

-

PubChem. (n.d.). 2-Aminobenzimidazole. National Center for Biotechnology Information. Retrieved from [Link][15]

Sources

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-b.com [ajchem-b.com]

- 4. This compound | C7H7N3O3S | CID 2724776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem-tools.com [chem-tools.com]

- 11. Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole | MDPI [mdpi.com]

- 12. 1H-Benzimidazole-2-sulfonic acid | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1H-Benzimidazole-2-sulfonic acid - High purity | EN [georganics.sk]

- 15. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Aminobenzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physical and chemical properties is a cornerstone of successful lead optimization and formulation. For novel heterocyclic compounds such as 1-Aminobenzimidazole-2-sulfonic acid, a molecule of interest due to its structural motifs often found in biologically active agents, the determination of fundamental properties like melting point and solubility is a critical first step.[1][2] These parameters not only provide an initial assessment of purity but also profoundly influence a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic potential.

This technical guide serves as a comprehensive resource for the experimental determination of the melting point and solubility of this compound. As a Senior Application Scientist, the subsequent sections are designed to provide not just procedural steps, but also the underlying scientific principles and practical insights to ensure the generation of reliable and reproducible data.

Physicochemical Properties of this compound

Currently, experimentally determined data for the melting point and solubility of this compound are not widely reported in publicly available literature. Chemical databases primarily provide computed or estimated values. Therefore, this guide focuses on the robust experimental methodologies required to determine these crucial parameters.

| Property | Value | Method |

| Melting Point | To be determined experimentally | Capillary Method |

| Solubility in Water | To be determined experimentally | Visual Assessment/Thermodynamic Solubility |

| Solubility in Organic Solvents | To be determined experimentally | Visual Assessment/Thermodynamic Solubility |

Molecular Structure:

Caption: Chemical structure of this compound.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range, making it a valuable indicator of purity.

Principle of Capillary Melting Point Determination

The most common and accessible method for determining the melting point of a solid organic compound is the capillary method.[3] This technique involves heating a small, powdered sample in a sealed capillary tube at a controlled rate and observing the temperature range over which the substance melts.[3][4][5]

Experimental Protocol

-

Sample Preparation:

-

Ensure the sample of this compound is thoroughly dry and in a fine powdered form.[5]

-

Place a small amount of the powdered sample onto a clean, dry surface.

-

Gently press the open end of a capillary melting point tube into the powder to collect a small amount of the sample.[5]

-

Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[5]

-

-

Melting Point Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary run with a fast heating rate (e.g., 10-20 °C/minute) can be performed to establish an estimated range.[4]

-

For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point.[4][5]

-

Set the heating rate (ramp rate) to a slow and steady 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]

-

-

Measurement and Observation:

-

Insert the prepared capillary tube into the sample holder of the apparatus.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

Causality and Trustworthiness

A slow heating rate is crucial for an accurate melting point determination. If heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to a delayed and artificially broad melting range.[6] Repeating the measurement with a fresh sample until consistent values are obtained ensures the reliability of the data.

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter in drug development, influencing everything from route of administration to dosage form design. The principle of "like dissolves like" is a useful starting point, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[7]

Qualitative Solubility Testing

A systematic approach to solubility testing can provide valuable information about the functional groups present in a molecule.[8][9]

Experimental Protocol

-

General Procedure:

-

Add approximately 25 mg of this compound to a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions (e.g., 0.25 mL at a time).[8][10]

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[7][10]

-

Visually observe if the solid dissolves completely. If it does, the compound is considered soluble in that solvent.[7]

-

-

Solvent Selection and Rationale:

-

Water: Given the presence of amino and sulfonic acid groups, which are polar and capable of hydrogen bonding, some solubility in water is expected. The pH of the aqueous solution should be tested with litmus or pH paper to determine if the compound is acidic or basic.

-

5% w/v Sodium Hydroxide (NaOH): The sulfonic acid group is strongly acidic and should be deprotonated by NaOH to form a water-soluble salt. Solubility in NaOH indicates the presence of an acidic functional group.[9]

-

5% w/v Sodium Bicarbonate (NaHCO₃): Sodium bicarbonate is a weaker base than NaOH. Solubility in NaHCO₃ suggests a strongly acidic functional group, such as a sulfonic acid or a carboxylic acid.[9]

-

5% v/v Hydrochloric Acid (HCl): The amino group is basic and should be protonated by HCl to form a water-soluble ammonium salt. Solubility in HCl indicates the presence of a basic functional group.[8][9]

-

Organic Solvents: Test solubility in a range of organic solvents of varying polarity, such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). These are common solvents for stock solution preparation in biological assays.[11][12]

-

Causality and Trustworthiness

This systematic approach provides a self-validating system. For example, if a compound is insoluble in water but dissolves in 5% NaOH, it strongly suggests the presence of an acidic functional group that forms a soluble salt.[9] Observing the formation of a precipitate upon re-acidification of the NaOH solution would further confirm this.[9]

Caption: Flowchart for Qualitative Solubility Testing.

Conclusion

While specific experimental data for this compound remains to be broadly published, the established methodologies presented in this guide provide a robust framework for its physicochemical characterization. The accurate determination of melting point and solubility is an indispensable component of the preclinical development process, offering critical insights into a compound's purity, stability, and formulation potential. By adhering to these detailed protocols, researchers and drug development professionals can generate the high-quality data necessary to advance promising compounds through the development pipeline.

References

-

The Determination of Melting Points. 4

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Link

-

Melting point determination. Link

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Link

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 10

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. 8

-

Experiment: Solubility of Organic & Inorganic Compounds. 7

-

This compound | C7H7N3O3S | CID 2724776 - PubChem. Link

-

experiment (1) determination of melting points. (2021, September 19). Link

-

1,8-ANS - Product Information. Link

-

Cayman Chemical - PRODUCT INFORMATION. 12

-

Solubility of Organic Compounds. (2023, August 31). Link

-

This compound | CAS 120341-04-0 | SCBT. Link

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. 9

-

This compound - Chem-Tools. Link

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. (2022, April 5). Link

-

Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative - Symbiosis Online Publishing. (2015, July 30). Link

Sources

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 3. westlab.com [westlab.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to Benzimidazole Sulfonic Acids: Synthesis, Pharmacological Insights, and Therapeutic Potential

Abstract

Benzimidazole, a heterocyclic aromatic compound, represents a cornerstone pharmacophore in medicinal chemistry and drug development.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets.[1] The introduction of a sulfonic acid or sulfonamide moiety to this privileged scaffold dramatically alters its physicochemical properties, notably enhancing lipophilicity and modulating its biological activity.[3][4] This guide provides an in-depth exploration of benzimidazole sulfonic acids and their derivatives, focusing on synthetic methodologies, diverse pharmacological activities, and their mechanisms of action. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge with practical insights, highlighting the causality behind experimental choices and presenting robust protocols and data to facilitate further innovation in this promising area of therapeutic research.

Introduction: The Benzimidazole Scaffold

The benzimidazole core, formed by the fusion of benzene and imidazole rings, is a versatile structural motif found in numerous FDA-approved drugs.[1][5] This electron-rich heterocyclic system can readily participate in various chemical interactions, making it an ideal scaffold for designing molecules with specific biological functions.[1] The therapeutic journey of benzimidazoles is extensive, with derivatives demonstrating efficacy as antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents, among others.[3][6][7] The addition of a sulfonyl group (-SO2-) or a sulfonic acid group (-SO3H) can significantly enhance the therapeutic profile of the benzimidazole core, leading to the development of potent and selective drug candidates.[3][8][9]

Synthesis of Benzimidazole Sulfonic Acids and Their Derivatives

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid, aldehyde, or other carbonyl-containing compound, often catalyzed by an acid.[3] The subsequent introduction of a sulfonic acid or sulfonamide group can be achieved through several strategic routes.

Synthetic Pathway 1: Direct Sulfonation of a Pre-formed Benzimidazole Core

A common and direct approach is the electrophilic aromatic substitution on a pre-synthesized benzimidazole ring using a sulfonating agent like concentrated sulfuric acid.[10]

-

Rationale: This method is straightforward for simple benzimidazoles. The choice of reaction conditions, such as temperature and reaction time, is critical to control the regioselectivity of the sulfonation. A primary challenge is the potential formation of isomers, such as benzimidazole-4-sulfonic acid, which can be difficult to separate from the desired benzimidazole-5-sulfonic acid.[10][11]

Synthetic Pathway 2: Condensation Involving a Sulfonated Precursor

An alternative strategy involves the cyclization of a sulfonated precursor, such as 3,4-diaminobenzenesulfonic acid, with an aldehyde or carboxylic acid.[10][12]

-

Rationale: This pathway offers better control over the position of the sulfonic acid group, leading to a more specific isomer. The reaction is typically carried out in an aqueous solution, and the pH needs to be carefully controlled (pH 4-7) to ensure efficient condensation.[12]

Synthesis of Benzimidazole-Sulfonamide Hybrids

Many biologically active compounds are hybrids where a benzimidazole ring is linked to a sulfonamide moiety.[3] These are often synthesized by reacting a benzimidazole-containing intermediate with a substituted sulfonyl chloride.[3]

-

Rationale: This modular approach allows for the creation of large libraries of compounds by varying both the benzimidazole and the sulfonyl chloride components. The reaction is typically a nucleophilic substitution, where an amine on one fragment reacts with the sulfonyl chloride of the other.[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of benzimidazole sulfonic acids, highlighting key decision points and processes.

Caption: Key synthetic routes to benzimidazole sulfonic acids.

Detailed Experimental Protocol: Synthesis of 2-Phenylbenzimidazole-5-sulfonic Acid via Direct Sulfonation

This protocol is a representative example of the direct sulfonation method.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 150 g of concentrated sulfuric acid.

-

Addition of Reactant: While maintaining the temperature between 40-50°C, add 40 g of 2-phenylbenzimidazole in five portions. Ensure each portion is fully dissolved before adding the next.[10][13]

-

Reaction: After the addition is complete, heat the reaction mixture to 85°C.[10][13] Monitor the reaction progress using a suitable analytical technique (e.g., HPLC) until the concentration of the starting material is less than 1%.[10]

-

Work-up and Isolation: Cool the reaction mixture and slowly pour it into 300 g of water with vigorous stirring. Heat the resulting suspension to 80°C and stir for 1 hour.[10][13]

-

Purification: Filter the hot suspension to collect the crude product. Wash the filter cake with 200 g of hot water (80°C), stirring for 1 hour, and filter again.[10][13]

-

Drying: Dry the purified product under vacuum to obtain 2-phenylbenzimidazole-5-sulfonic acid.

-

Validation: The identity and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pharmacological Activities and Mechanisms of Action

Benzimidazole sulfonic acid derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[3][9][14]

Antimicrobial and Antifungal Activity

Benzimidazole-sulfonamide hybrids have shown significant potential as antimicrobial and antifungal agents.[2][3][4]

-

Mechanism of Action: As antibacterial agents, they can interfere with the biosynthesis of the bacterial cell wall by inhibiting transpeptidase enzymes, similar to penicillin-binding proteins (PBPs).[15] Some derivatives may also inhibit bacterial topoisomerase IV, preventing cell division.[15] In fungi, the mechanism often involves binding to β-tubulin, which disrupts microtubule formation and inhibits cell division and other essential cellular processes.[15]

Anticancer Activity

Numerous benzimidazole derivatives have been investigated for their anticancer properties.[1]

-

Mechanism of Action: The anticancer effects of benzimidazole derivatives are diverse and can include:

-

Microtubule Inhibition: Similar to their antifungal action, some derivatives bind to tubulin, disrupting microtubule dynamics and arresting cancer cells in the G2-M phase of the cell cycle, leading to apoptosis.[1]

-

Topoisomerase Inhibition: Certain bis-benzimidazole derivatives can bind to DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[1]

-

Kinase Inhibition: They can act as inhibitors of various protein kinases involved in cancer cell signaling pathways.

-

PARP Inhibition: Some have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a key target in cancer therapy.[1]

-

Anthelmintic Activity

Benzimidazoles are a well-established class of anthelmintic drugs used in both human and veterinary medicine.[5]

-

Mechanism of Action: The primary mechanism involves the selective binding to the β-tubulin of nematodes, inhibiting the polymerization of microtubules.[15][16] This disrupts vital cellular functions like cell division and glucose uptake, ultimately leading to the parasite's death.[16] They may also inhibit mitochondrial fumarate reductase, an enzyme specific to helminths.[16]

Other Therapeutic Applications

The versatility of the benzimidazole sulfonic acid scaffold extends to several other areas:

-

Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes in the arachidonic acid pathway.[15]

-

Antiviral: Can induce cytotoxicity in viral cells, leading to their inhibition.[15]

-

Carbonic Anhydrase Inhibition: Some derivatives are potent inhibitors of carbonic anhydrase.[3]

-

Proton Pump Inhibitors (PPIs): While not typically sulfonic acids themselves, many famous PPIs (like omeprazole) are benzimidazole derivatives that are metabolized into active sulfonamide forms.

Mechanism of Action: Microtubule Inhibition

The following diagram illustrates the mechanism by which many benzimidazole derivatives exert their anthelmintic and anticancer effects.

Caption: Benzimidazoles bind to β-tubulin, disrupting microtubule dynamics.

Applications in Drug Development and Material Science

The unique properties of benzimidazole sulfonic acids have led to their application in diverse fields.

Drug Development

The wide range of pharmacological activities makes this class of compounds a fertile ground for drug discovery.[6] The sulfonic acid group often improves water solubility, which can be a desirable property for drug formulation.

| Therapeutic Area | Target/Mechanism | Example Application |

| Oncology | Microtubule & Topoisomerase Inhibition | Development of novel cytotoxic agents for various cancers.[1] |

| Infectious Diseases | Cell Wall & Microtubule Synthesis | Broad-spectrum antibacterial and antifungal agents.[7][15] |

| Parasitology | β-tubulin Inhibition | Widely used anthelmintics like Albendazole and Mebendazole.[5][16] |

| Inflammation | COX Enzyme Inhibition | Non-steroidal anti-inflammatory drugs (NSAIDs).[15] |

Material Science and Cosmetics

Beyond pharmaceuticals, 2-Phenylbenzimidazole-5-sulfonic acid (also known as Ensulizole) is a widely used ingredient in sunscreens and cosmetic products.[17][18]

-

Function: It is a water-soluble organic compound that strongly absorbs UVB radiation, providing protection against sun damage.[10][18] Its water solubility allows for the formulation of light, non-greasy sunscreens.[18] It is often used in combination with other UV filters to provide broad-spectrum (UVA/UVB) protection.[18]

Challenges and Future Perspectives

While benzimidazole sulfonic acids hold immense promise, challenges remain. In synthesis, achieving high regioselectivity and developing environmentally benign "green" synthetic methods are ongoing areas of research.[11][19] From a pharmacological standpoint, overcoming drug resistance, particularly in cancer and infectious diseases, is a critical hurdle.

The future of benzimidazole research will likely focus on:

-

Targeted Therapies: Designing derivatives that are highly selective for specific biological targets to minimize off-target effects and toxicity.

-

Hybrid Molecules: Combining the benzimidazole scaffold with other pharmacophores to create multi-target drugs.[3]

-

Green Chemistry: Utilizing novel catalysts, such as boron sulfonic acid or functionalized silica, and environmentally friendly solvents like water to make the synthesis more sustainable.[19][20][21]

The structural versatility and broad biological activity of benzimidazole sulfonic acids ensure that they will remain a significant focus of research and development in the pharmaceutical and chemical industries for years to come.[6]

References

-

Mulugeta, E., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry Research International. [Link]

-

Yadav, G., et al. (n.d.). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. [Link]

-

Wikipedia. (n.d.). Benzimidazole. [Link]

-

Sharma, D., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]

-

Mulugeta, E., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Hindawi. [Link]

-

Tan, C., et al. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

-

Lunkad, A. (2020). Anthelmintics Benzimidazole derivatives. YouTube. [Link]

- CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof.

-

Mulugeta, E., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed. [Link]

-

Mulugeta, E., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. [Link]

-

Synthesis of benzimidazoles using sulfonic acid functionalized silica. ResearchGate. [Link]

-

Al-Ostath, A., et al. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. [Link]

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Scilit. [Link]

-

Sajjadifar, S., et al. (2013). Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. ResearchGate. [Link]

-

Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquid catalysts. ResearchGate. [Link]

-

An overview on some benzimidazole and sulfonamide derivatives with anti-microbial activity. ResearchGate. [Link]

-

Phenylbenzimidazole sulfonic acid. Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

- CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production.

-

Wikipedia. (n.d.). Phenylbenzimidazole sulfonic acid. [Link]

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole - Wikipedia [en.wikipedia.org]

- 6. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN110540523A - Method for preparing sulfo-substituted benzimidazole and derivative thereof - Google Patents [patents.google.com]

- 12. CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.4-diaminobenzene sulfonic and its application in cosmetics production - Google Patents [patents.google.com]

- 13. 2-Phenylbenzimidazole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 14. scilit.com [scilit.com]

- 15. rjptonline.org [rjptonline.org]

- 16. youtube.com [youtube.com]

- 17. Phenylbenzimidazole sulfonic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. Phenylbenzimidazole sulfonic acid - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

An In-Depth Technical Guide to 1-Aminobenzimidazole-2-sulfonic acid: Unraveling Its Place in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the chemistry of 1-Aminobenzimidazole-2-sulfonic acid, a unique heterocyclic compound. While specific details regarding its discovery and a standardized synthetic protocol remain sparsely documented in readily available scientific literature, this paper aims to provide a comprehensive understanding by exploring the rich history and versatile reactivity of its core components: the benzimidazole scaffold and the sulfonic acid functional group. By examining the synthesis and applications of closely related and well-documented analogues, we will contextualize the potential significance of this compound and propose logical synthetic pathways. This guide serves as a foundational resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a cornerstone of modern medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2] Since the discovery of its presence in the structure of vitamin B12, the benzimidazole moiety has been incorporated into a multitude of clinically significant drugs.[3]

Benzimidazole derivatives exhibit a remarkable breadth of pharmacological activities, including:

-

Anthelmintic: Albendazole and Mebendazole are widely used to treat parasitic worm infections.[4]

-

Proton Pump Inhibitors: Omeprazole and Lansoprazole are mainstays in the treatment of acid reflux and peptic ulcers.

-

Antihistamines: Astemizole, though largely replaced by newer drugs, was a notable second-generation antihistamine.

-

Anticancer: Several benzimidazole derivatives have been investigated as potent anticancer agents, targeting various mechanisms of tumor growth.[4]

The versatility of the benzimidazole ring system, which allows for substitution at multiple positions, has enabled the development of a vast library of compounds with fine-tuned biological activities.

The Enigmatic this compound: What We Know

This compound (CAS Number: 120341-04-0) is a formally recognized chemical entity.[5] Its structure, featuring an amino group at the 1-position and a sulfonic acid group at the 2-position of the benzimidazole ring, suggests a molecule with distinct chemical properties. The presence of both a basic amino group and a strongly acidic sulfonic acid group makes it a zwitterionic compound, likely influencing its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 120341-04-0 | PubChem[5] |

| Molecular Formula | C₇H₇N₃O₃S | PubChem[5] |

| Molecular Weight | 213.22 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

Deconstructing the Synthesis: Plausible Pathways to this compound

While a definitive, published synthetic protocol for this compound is elusive, we can infer logical synthetic strategies based on established benzimidazole chemistry. The following sections outline hypothetical, yet chemically sound, approaches to its preparation.

Pathway A: Sulfonation of a Precursor Aminobenzimidazole

A common strategy for introducing a sulfonic acid group onto an aromatic ring is through electrophilic sulfonation. In this proposed pathway, the starting material would be 1-aminobenzimidazole.

Diagram 1: Hypothetical Synthetic Pathway A - Sulfonation of 1-Aminobenzimidazole

Caption: Proposed sulfonation of 1-aminobenzimidazole.

Experimental Considerations:

The synthesis of the precursor, 1-aminobenzimidazole, would be the initial step. This can be achieved through various reported methods for the N-amination of benzimidazoles.

Step-by-Step Protocol (Hypothetical):

-

Synthesis of 1-Aminobenzimidazole: A potential method involves the reaction of benzimidazole with hydroxylamine-O-sulfonic acid in an alkaline medium.

-

Sulfonation:

-

The synthesized 1-aminobenzimidazole would be dissolved in a suitable solvent, such as concentrated sulfuric acid or an inert solvent for reactions with chlorosulfonic acid.

-

The sulfonating agent (e.g., fuming sulfuric acid or chlorosulfonic acid) would be added cautiously at a controlled temperature, typically 0-25 °C.

-

The reaction mixture would be stirred for a defined period, with progress monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup would involve carefully quenching the reaction mixture in ice water, followed by neutralization to precipitate the zwitterionic product. Purification could be achieved through recrystallization.

-

Causality Behind Experimental Choices:

-

The choice of sulfonating agent would be critical. Fuming sulfuric acid is a strong sulfonating agent, while chlorosulfonic acid can offer milder reaction conditions but requires subsequent hydrolysis of the sulfonyl chloride intermediate.

-

The position of sulfonation on the benzimidazole ring is directed by the existing substituents. The imidazole moiety generally directs electrophilic substitution to the 2-position.

Pathway B: Ring Closure of a Pre-functionalized Phenylhydrazine Derivative

An alternative approach involves constructing the benzimidazole ring from a precursor that already contains the necessary sulfonic acid group.

Diagram 2: Hypothetical Synthetic Pathway B - Cyclization Approach

Caption: Proposed cyclization to form the target molecule.

Experimental Considerations:

This pathway would necessitate the synthesis of a suitably substituted phenylhydrazine, for example, a phenylhydrazine with a sulfonic acid group ortho to one of the amino groups.

Step-by-Step Protocol (Hypothetical):

-

Synthesis of the Phenylhydrazine Precursor: This would likely be the most challenging step, potentially involving multiple stages of aromatic substitution and functional group manipulation. One possibility is the sulfonation of a protected o-nitrophenylhydrazine, followed by reduction of the nitro group.

-

Cyclization:

-

The synthesized phenylhydrazine derivative would be reacted with a one-carbon cyclizing agent, such as cyanogen bromide or formic acid.

-

The reaction would likely be carried out in a suitable solvent under reflux conditions.

-

Workup and purification would follow similar principles to Pathway A.

-

Causality Behind Experimental Choices:

-

Cyanogen bromide is a classic reagent for the formation of 2-aminobenzimidazoles from o-phenylenediamines. Its use with a hydrazine derivative would be an analogous approach.

-

The stability of the sulfonic acid group under the cyclization conditions would be a key consideration.

The Broader Context: Sulfonated Benzimidazoles and Their Significance

While information on this compound is scarce, the broader class of sulfonated benzimidazoles has found applications in various fields. For instance, sulfonated benzimidazole polymers have been extensively researched for their potential use as proton exchange membranes in fuel cells due to their high proton conductivity and thermal stability.

Furthermore, the introduction of a sulfonic acid group can significantly alter the pharmacokinetic properties of a drug molecule, often increasing its water solubility and modifying its absorption, distribution, metabolism, and excretion (ADME) profile. This makes the sulfonation of bioactive benzimidazole scaffolds a potentially valuable strategy in drug development.

Future Directions and Research Opportunities

The lack of detailed information on this compound presents a clear opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: The development and publication of a reliable and scalable synthetic route to this compound would be a valuable contribution to heterocyclic chemistry. Full characterization using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) would confirm its structure and provide important data for future studies.

-

Exploration of Chemical Reactivity: A systematic study of the reactivity of this bifunctional molecule could uncover novel transformations and lead to the synthesis of new classes of benzimidazole derivatives.

-

Biological Screening: Given the broad biological activity of the benzimidazole scaffold, this compound and its derivatives should be screened for a range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.

-

Materials Science Applications: The zwitterionic nature of this compound could be exploited in the development of novel materials, such as organic semiconductors, dyes, or components of functional polymers.

Conclusion

This compound remains a compound of unrealized potential, with its discovery and synthetic history largely undocumented in accessible literature. However, by understanding the rich chemistry of the benzimidazole scaffold and the principles of aromatic sulfonation, we can propose logical pathways for its synthesis. This technical guide has aimed to provide a comprehensive overview of the available information and to place the compound within the broader context of heterocyclic and medicinal chemistry. It is hoped that this document will serve as a catalyst for further research into this intriguing molecule, potentially unlocking new applications in science and medicine.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL.[5]

- Bansal, Y., & Sethi, P. (2013). Benzimidazole: A milestone in the field of medicinal chemistry. Current Drug Discovery Technologies, 10(1), 10-23.

- Kamal, A., & Addla, D. (2014). Therapeutic evolution of benzimidazole derivatives in the last quinquennial period. RSC Advances, 4(87), 46683-46706.

- Song, D., & Ma, S. (2016). Recent development of benzimidazole-containing derivatives as anticancer agents. Chemical Biology & Drug Design, 87(1), 14-25.

-

Wikipedia. (2023). Benzimidazole. Retrieved from a valid URL.[1]

-

Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4.[6]

-

Al-blewi, F., & coworkers. (2022). Synthesis and Biological Evaluation of Novel Benzimidazole-Sulfonyl Derivatives. Molecules, 27(1), 123.[7]

-

Chemcd. (n.d.). 1-AMINO-1H-BENZIMIDAZOLE-2-SULFONIC ACID. Retrieved from a valid URL.

-

Benchchem. (n.d.). 1-Amino-1H-benzo[d]imidazol-2(3H)-one. Retrieved from a valid URL.[8]

-

MDPI. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Retrieved from a valid URL.[9]

-

American Chemical Society. (1947). Sulfonate Salts of Substituted Benzimidazoles. Journal of the American Chemical Society, 69(10), 2461–2464.[10]

-

ResearchGate. (2022). Synthesis of N‐substituted 2‐aminobenzimidazoles. Retrieved from a valid URL.[11]

-

Synfacts. (2014). Two-Step Synthesis of Benzimidazoles from Nitrosoaromatics. Synfacts, 2014(02), 0217-0220.[12]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from a valid URL.[13]

-

NIH. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from a valid URL.[14]

-

R Discovery. (n.d.). Reaction Of O-phenylenediamine Research Articles. Retrieved from a valid URL.[15]

-

ResearchGate. (2008). The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation. Retrieved from a valid URL.[16]

-

Scribd. (n.d.). o-Phenylenediamine: Uses & Reactions. Retrieved from a valid URL.[17]

-

ResearchGate. (2018). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. Retrieved from a valid URL.[4]

-

ResearchGate. (2019). Reaction of o-phenylenediamine with aldehydes. Retrieved from a valid URL.[3]

Sources

- 1. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cas.marketreport.jp [cas.marketreport.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H7N3O3S | CID 2724776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 13. Benzimidazole synthesis [organic-chemistry.org]

- 14. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

A Comprehensive In-depth Technical Guide on the Theoretical Calculations of the 1-Aminobenzimidazole-2-sulfonic Acid Structure

This guide provides a detailed framework for the theoretical investigation of 1-aminobenzimidazole-2-sulfonic acid, a molecule of significant interest due to its benzimidazole core, which is a common scaffold in medicinal chemistry.[1][2][3][4] The strategic incorporation of an amino group and a sulfonic acid group suggests potential applications in drug design and materials science, warranting a deeper understanding of its structural and electronic properties. This document outlines the computational methodologies, from first principles, to elucidate the molecule's characteristics, providing a roadmap for researchers, scientists, and drug development professionals.

Introduction: The Scientific Imperative